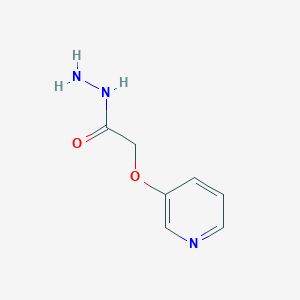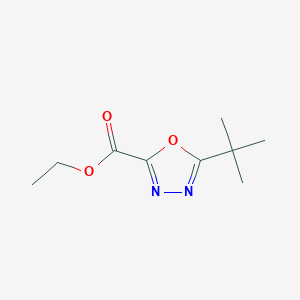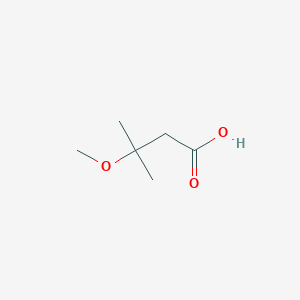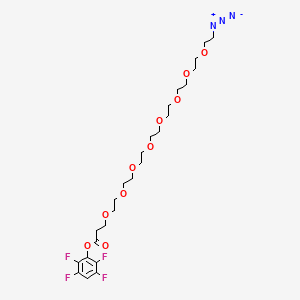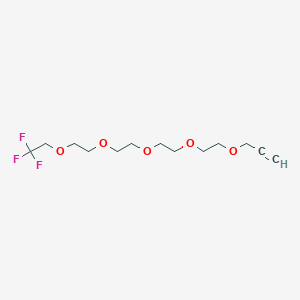
1,1,1-Trifluoroethyl-PEG5-Propargyl
Overview
Description
1,1,1-Trifluoroethyl-PEG5-Propargyl is a compound that forms a triazole linkage with azides via copper-catalyzed azide-alkyne Click Chemistry . The trifluoroethyl group is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoroethyl-PEG5-Propargyl involves the reaction of the trifluoroethyl group with primary amine groups in proteins, antibodies, and other molecules and surfaces . This reaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry .Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoroethyl-PEG5-Propargyl is C13H21F3O5 . It has a molecular weight of 314.3 .Chemical Reactions Analysis
The primary chemical reaction involving 1,1,1-Trifluoroethyl-PEG5-Propargyl is its reaction with azides to form a triazole linkage . This reaction is catalyzed by copper in a process known as Click Chemistry .Physical And Chemical Properties Analysis
1,1,1-Trifluoroethyl-PEG5-Propargyl has a molecular weight of 314.3 . Its molecular formula is C13H21F3O5 . The elemental analysis shows that it contains Carbon (49.68%), Hydrogen (6.73%), Fluorine (18.13%), and Oxygen (25.45%) .Scientific Research Applications
Synthesis of Heterobifunctional Poly(ethylene glycol)
Lu and Zhong (2010) synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives have potential in the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
Nanoparticle Functionalization and Biomedical Applications
Kohler, Fryxell, and Zhang (2004) reported the synthesis of a trifluoroethylester-terminal PEG silane self-assembled on iron oxide nanoparticles. This facilitates the conjugation with cell targeting agents, enhancing applications in magnetic resonance imaging (MRI) and controlled drug delivery (Kohler, Fryxell, & Zhang, 2004).
Functionalization of Heterocyclic Systems
Holovko-Kamoshenkova et al. (2020) explored the interaction of 5-trifluoromethyl-containing 1,2,4-triazol-3-thione derivatives with propargyl bromide, highlighting the significance in synthesizing functional derivatives with increased biological activity (Holovko-Kamoshenkova, Korol, Slivka, & Lendel, 2020).
Catalyst Development in Organic Synthesis
Kung et al. (2013) synthesized cyclometallated gold(III) complexes, including a PEG-linked complex, effective in catalyzing the synthesis of propargylic amines and other compounds, revealing their potential in organic synthesis (Kung et al., 2013).
Fluorescent Triblock Copolymer Synthesis
Mohammadifar et al. (2016) synthesized a hyperbranched–linear–hyperbranched triblock copolymer containing PEG and polyglycerol. This polymer, synthesized through a click reaction, holds promise in drug delivery and cell imaging (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).
PEGylation in Biomedical Applications
Roberts, Bentley, and Harris (2002) discussed the importance of PEGylation, particularly for peptides and proteins. PEGylation can shield antigenic and immunogenic epitopes, modify biodistribution, and improve pharmaceutical properties (Roberts, Bentley, & Harris, 2002).
Mechanism of Action
Target of Action
The primary target of 1,1,1-Trifluoroethyl-PEG5-Propargyl is the azide-bearing compounds or biomolecules . The compound is used to modify the surface of drugs or nanoparticles, allowing for targeted delivery to specific cells or tissues .
Mode of Action
1,1,1-Trifluoroethyl-PEG5-Propargyl interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . This interaction forms stable triazole linkages . The trifluoroethyl group in the compound is reactive towards primary amine groups in proteins, antibodies, and other molecules and surfaces .
Biochemical Pathways
The compound affects the biochemical pathways related to drug delivery. By forming stable triazole linkages with azide-bearing compounds or biomolecules, it modifies the surface of drugs or nanoparticles . This modification allows for targeted delivery to specific cells or tissues, affecting the pathways related to drug absorption and distribution .
Pharmacokinetics
The pharmacokinetic properties of 1,1,1-Trifluoroethyl-PEG5-Propargyl are primarily influenced by its PEG chain. This chain enhances the solubility, stability, and biocompatibility of drugs . As a result, it can improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, thereby enhancing their bioavailability .
Result of Action
The action of 1,1,1-Trifluoroethyl-PEG5-Propargyl results in the improved pharmacokinetics and efficacy of drugs . By modifying the surface of drugs or nanoparticles, it allows for targeted delivery to specific cells or tissues . This can reduce toxicity and immunogenicity, leading to more effective and safer drugs .
Action Environment
The action of 1,1,1-Trifluoroethyl-PEG5-Propargyl can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be affected by the presence of other chemicals in the environment . Moreover, the stability of the compound and its ability to form triazole linkages can be influenced by factors such as temperature and pH .
properties
IUPAC Name |
3-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQPBBLSVKLHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroethyl-PEG5-Propargyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



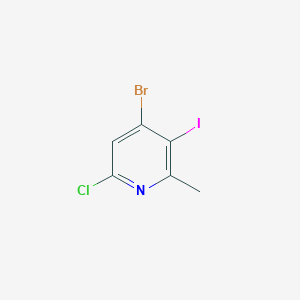

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)
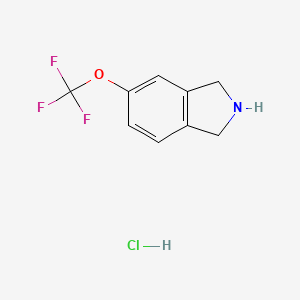

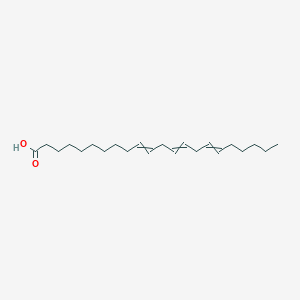
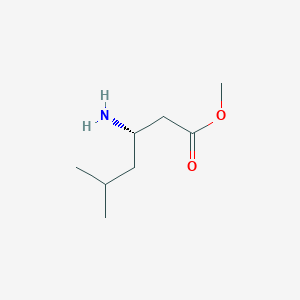
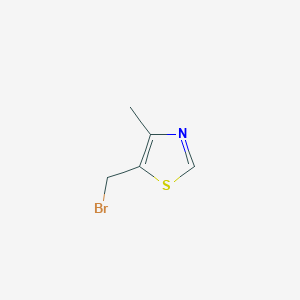
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)
